![molecular formula C4H4ClNO3S B2462207 3-Methyl-1,2-oxazole-4-sulfonyl chloride CAS No. 858489-87-9](/img/structure/B2462207.png)
3-Methyl-1,2-oxazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSCl) is an organosulfur compound with a variety of applications in chemical synthesis and scientific research. As a reagent, MOSCl is used to introduce a sulfonyl group into organic molecules. In addition, MOSCl is a useful tool for studying the structure and reactivity of organic molecules, as well as for biophysical and biochemical studies. This article will provide an overview of the synthesis of MOSCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Methyl-1,2-oxazole-4-sulfonyl chloride has been explored extensively in the synthesis of various chemical compounds. A notable application is in the synthesis of extended oxazoles, where it acts as a scaffold for synthetic elaboration, enabling the production of a range of alkylated and cyclic products. This approach has been optimized to afford desulfonylated products with high efficiency, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016). Additionally, the compound is used in the synthesis of new derivatives of 1,3-oxazole- and 1,3-thiazole-4-sulfonyl chlorides and corresponding sulfonamides, showcasing its utility in creating diverse chemical structures (Kornienko et al., 2014).
Anticancer Applications
3-Methyl-1,2-oxazole-4-sulfonyl chloride is instrumental in the synthesis of compounds with potential anticancer properties. For instance, 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates synthesized using this compound have shown promising results in anticancer screening, particularly against various human cancer cell lines, illustrating its potential in medicinal chemistry (Pilyo et al., 2020).
Bioactive Compound Synthesis
The compound plays a crucial role in synthesizing bioactive compounds. The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole using 3-Methyl-1,2-oxazole-4-sulfonyl chloride demonstrates its application in producing bioactive molecules with potential medicinal applications (Salinas-Torres et al., 2022).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, 3-Methyl-1,2-oxazole-4-sulfonyl chloride is used in reactions involving 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-substituted compounds, leading to the formation of new heterocyclic systems with potential pharmaceutical applications (Kornienko et al., 2014).
Novel Synthetic Methods
The compound has been used to develop new synthetic methods, such as the facile synthesis of 2,4-disubstituted thiooxazoles and 2,4-disubstituted oxazole sulfonyl chlorides via acyl isothiocyanates and TMS-diazomethane, expanding the range of synthetic possibilities in organic chemistry (Trujillo et al., 2015).
Mechanism of Action
Target of Action
Oxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
It is known that oxazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOWTZDVYTZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858489-87-9 |
Source
|
Record name | 3-methyl-1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.